

Dimethyl (diazomethyl)phosphonate: A Comprehensive Technical Guide for Advanced Organic Synthesis

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Compound of Interest

Compound Name: *Dimethyl
(diazomethyl)phosphonate*

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Abstract

Dimethyl (diazomethyl)phosphonate, commonly known as the Seyferth-Gilbert reagent, is a pivotal tool in modern organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to alkynes. This transformation, the Seyferth-Gilbert homologation, and its widely adopted modification, the Ohira-Bestmann reaction, offer a reliable and efficient pathway to introduce an alkyne functionality, a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides an in-depth overview of the chemical and physical properties of **Dimethyl (diazomethyl)phosphonate**, detailed experimental protocols for its synthesis and application, and a thorough examination of the associated reaction mechanisms.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Dimethyl (diazomethyl)phosphonate** and its key precursor in the Ohira-Bestmann modification, Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent), is essential for its safe and effective use. The following tables summarize their key quantitative data.

Table 1: Physicochemical Properties of **Dimethyl (diazomethyl)phosphonate**

| Property | Value |
|-------------------|---|
| CAS Number | 27491-70-9[1][2] |
| Molecular Formula | C ₃ H ₇ N ₂ O ₃ P[1][3] |
| Molecular Weight | 150.07 g/mol [1] |
| IUPAC Name | diazo(dimethoxyphosphoryl)methane[1] |

Table 2: Spectral Data for **Dimethyl (diazomethyl)phosphonate**

| Spectrum Type | Chemical Shift (δ) / Wavenumber (cm ⁻¹) |
|--|--|
| ³¹ P NMR (CDCl ₃) | 29.58 ppm[4] |
| ¹³ C NMR (CDCl ₃) | 122.4 (dq, JC-P = 21 Hz, JC-F = 265 Hz), 92.1 (m, JC-F = 41 Hz), 53.1 (d, JC-P = 6.5 Hz), 29.8 (d, JC-P = 141 Hz)[4] |
| IR (thin film) | 3256, 1462, 1257, 1183, 1100, 1077, 1039 cm ⁻¹ [4] |

Table 3: Physicochemical Properties of Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent)

| Property | Value |
|---------------------------------------|---|
| CAS Number | 90965-06-3[5][6] |
| Molecular Formula | C ₅ H ₉ N ₂ O ₄ P[5][6] |
| Molecular Weight | 192.11 g/mol [5][6] |
| Appearance | Light yellow to yellow oil[5] |
| Density | 1.28 g/mL at 25 °C[5] |
| Refractive Index (n _{20/D}) | 1.352-1.354[7] |
| Storage Conditions | Store at 0-8 °C under inert gas[5] |

Synthesis of Dimethyl (diazomethyl)phosphonate

The synthesis of **Dimethyl (diazomethyl)phosphonate** can be achieved through a diazo transfer reaction followed by deacylation. The following protocol is based on a convenient and reproducible procedure.[4]

Experimental Protocol: Synthesis via Diazo Transfer/Deacylation

Materials:

- Dimethyl methylphosphonate
- n-Butyllithium (n-BuLi) in hexanes
- 2,2,2-Trifluoroethyl trifluoroacetate
- 4-Acetamidobenzenesulfonyl azide (p-ABSA)
- Triethylamine (Et₃N)
- Dry Tetrahydrofuran (THF)
- Dry Acetonitrile (CH₃CN)

Procedure:

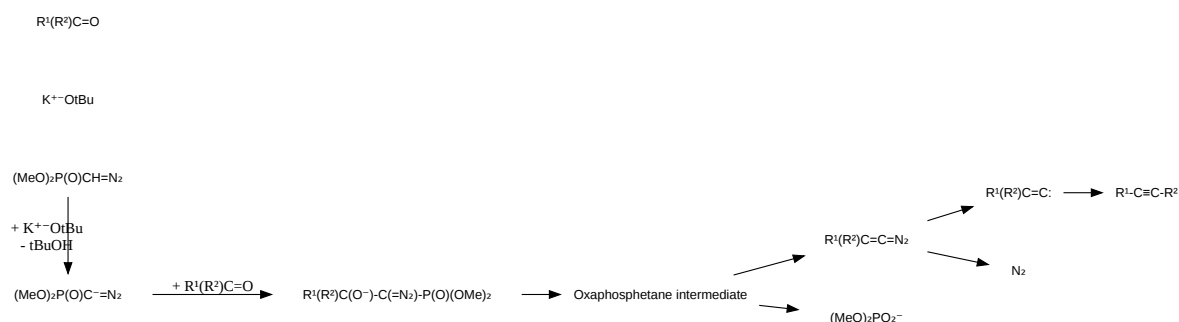
- **Trifluoroacetylation:** To a flame-dried round-bottomed flask under an inert atmosphere, add dry THF and cool to -78 °C. Add Dimethyl methylphosphonate, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 15-30 minutes. Rapidly add 2,2,2-Trifluoroethyl trifluoroacetate and continue stirring at -78 °C for 15 minutes before warming to room temperature. The crude trifluoroacetylated intermediate is used directly in the next step without purification.^[4]
- **Diazo Transfer and Deacylation:** Dissolve the crude intermediate in dry acetonitrile. Add 4-acetamidobenzenesulfonyl azide and cool the solution to 0 °C. Slowly add triethylamine and allow the mixture to warm to room temperature, stirring overnight.^[4]
- **Work-up and Purification:** Remove the solvent by rotary evaporation. The resulting slurry contains the precipitated 4-acetamidobenzenesulfonamide. The crude **Dimethyl (diazomethyl)phosphonate** can be purified by filtration through silica gel to yield a product of sufficient purity for subsequent reactions. The overall yield is typically over 50%.^[4]

The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is a powerful method for converting aldehydes and ketones into alkynes using **Dimethyl (diazomethyl)phosphonate** in the presence of a strong base.^[6]
^[8]

Reaction Mechanism

The reaction proceeds through several key steps, as illustrated in the diagram below.



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Caption: Mechanism of the Seyferth-Gilbert Homologation.

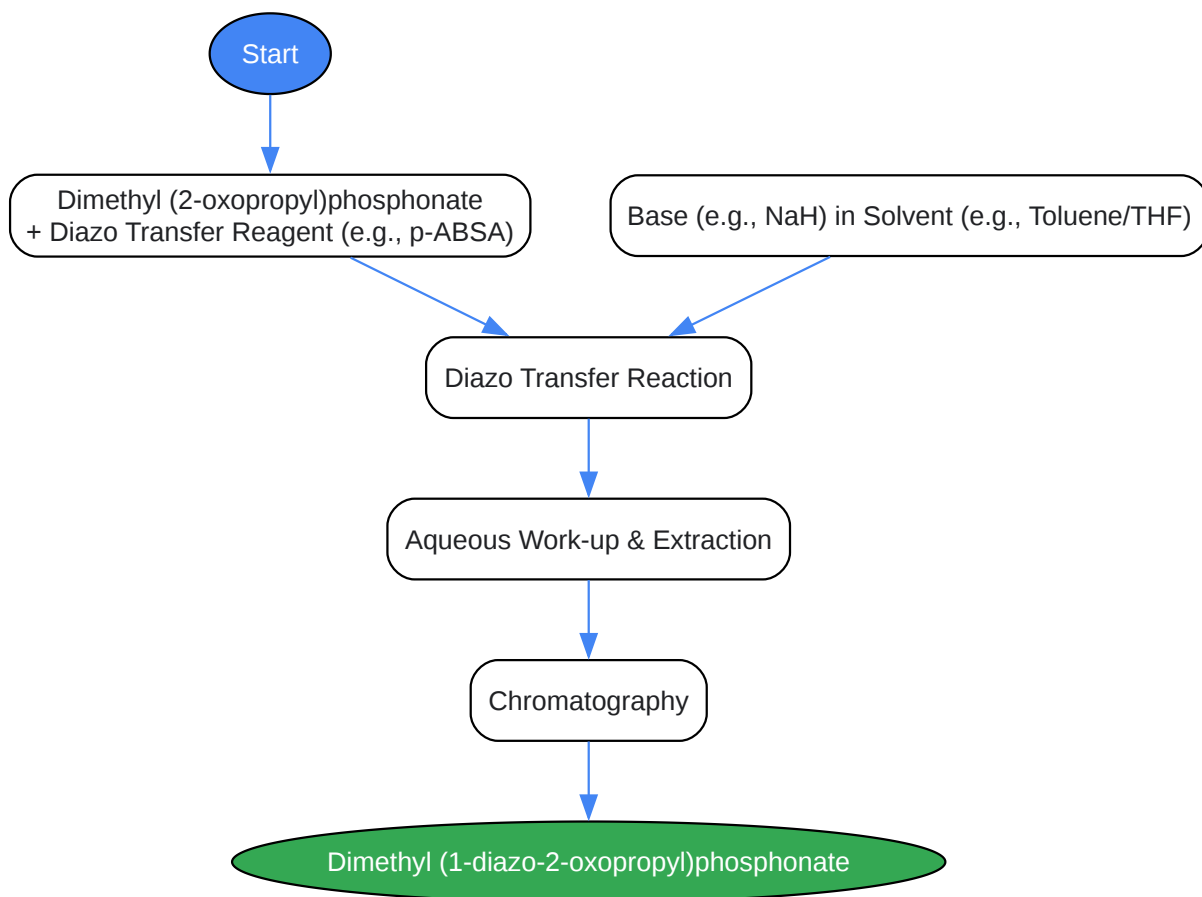
The mechanism involves the deprotonation of **Dimethyl (diazomethyl)phosphonate** by a strong base, such as potassium tert-butoxide, to form a phosphonate-stabilized carbanion.^[6] This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an adduct.^[7] This intermediate undergoes cyclization to form an unstable oxaphosphetane, which then fragments to eliminate dimethyl phosphate and form a vinyl diazo species.^[6] Subsequent loss of nitrogen gas generates a vinylidene carbene, which rearranges via a 1,2-migration of either R^1 or R^2 to yield the final alkyne product.^[6]

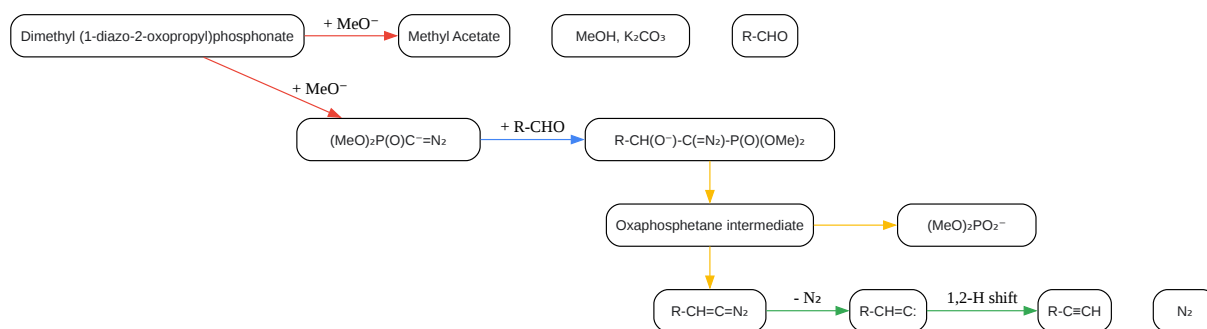
The Ohira-Bestmann Modification

A significant improvement to the Seyferth-Gilbert homologation is the Ohira-Bestmann modification, which allows for the in situ generation of the reactive phosphonate anion under milder basic conditions, making it suitable for base-sensitive and enolizable substrates.^[6] This is achieved by using Dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).^[6]

Synthesis of the Ohira-Bestmann Reagent

The Ohira-Bestmann reagent can be synthesized via a diazo transfer reaction to dimethyl (2-oxopropyl)phosphonate.





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